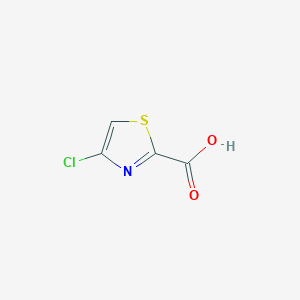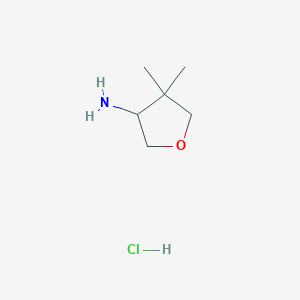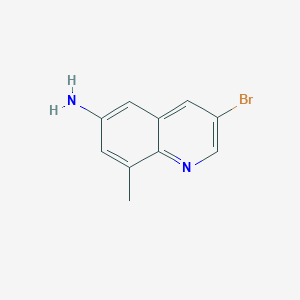
3-Bromo-8-methylquinolin-6-amine
概要
説明
3-Bromo-8-methylquinolin-6-amine: is a quinoline derivative, characterized by the presence of a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the sixth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
作用機序
Target of Action
Quinoline compounds, to which 3-bromo-8-methylquinolin-6-amine belongs, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .
生化学分析
Biochemical Properties
3-Bromo-8-methylquinolin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with tubulin, a protein that is essential for the polymerization of microtubules. By binding to the α subunit of tubulin, this compound inhibits the polymerization process, thereby affecting cell division and other microtubule-dependent processes . Additionally, this compound has demonstrated fungicidal properties, making it effective against certain phytopathogens .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by disrupting microtubule dynamics, which in turn affects cell division and intracellular transport. This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cell cycle arrest and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with tubulin. By binding to the α subunit of tubulin, it inhibits the polymerization of microtubules, leading to the destabilization of the microtubule network. This inhibition can result in the activation of cell cycle checkpoints and the induction of apoptosis. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule polymerization. At higher doses, this compound can induce toxic effects, including severe disruptions in cellular function and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and efficacy in biochemical reactions and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-methylquinolin-6-amine can be achieved through various synthetic routes. One common method involves the bromination of 8-methylquinolin-6-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-8-methylquinolin-6-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield corresponding quinoline derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted quinoline derivatives depending on the nucleophile used.
- Quinoline N-oxides or reduced quinoline derivatives.
- Coupled products with various aryl or alkyl groups .
科学的研究の応用
Chemistry: 3-Bromo-8-methylquinolin-6-amine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: The compound exhibits potential antimicrobial, antiviral, and anticancer activities. It is used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the manufacture of electronic materials .
類似化合物との比較
3-Bromoquinoline: Lacks the methyl and amine groups, resulting in different biological activities.
8-Methylquinoline: Lacks the bromine and amine groups, affecting its reactivity and applications.
6-Aminoquinoline: Lacks the bromine and methyl groups, influencing its chemical properties and uses.
Uniqueness: 3-Bromo-8-methylquinolin-6-amine is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel quinoline derivatives with potential therapeutic applications .
特性
IUPAC Name |
3-bromo-8-methylquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCMTCCDSFGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736621 | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858467-31-9 | |
| Record name | 3-Bromo-8-methyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858467-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


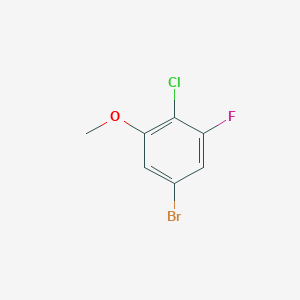

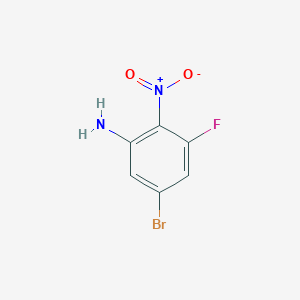
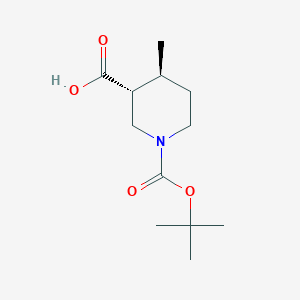
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

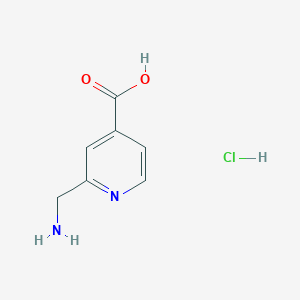
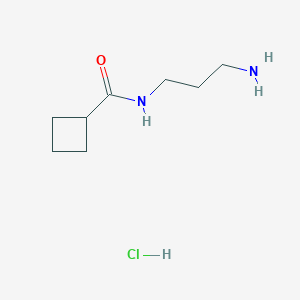

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
